molecular formula C9H10ClFO2 B1462910 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol CAS No. 1017778-88-9

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

Cat. No.: B1462910
CAS No.: 1017778-88-9
M. Wt: 204.62 g/mol
InChI Key: DUWRGOSLIVJCQY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is systematically named (3-chloro-4-ethoxy-5-fluorophenyl)methanol . Its structure consists of a benzene ring substituted with three distinct functional groups:

  • Chlorine (Cl) at the ortho position relative to the hydroxymethyl group.
  • Ethoxy (-OCH₂CH₃) at the para position.
  • Fluorine (F) at the meta position.

The hydroxymethyl (-CH₂OH) group occupies the primary substituent position, with the remaining substituents arranged in a 3,4,5-trisubstituted pattern. This arrangement avoids steric clashes due to the ethoxy group’s bulk and the electron-withdrawing effects of chlorine and fluorine.

Substituent Position Electronic Effect Steric Impact
-Cl 3 Electron-withdrawing Moderate
-OCH₂CH₃ 4 Electron-donating High
-F 5 Electron-withdrawing Low

CAS Registry Number and Molecular Formula Validation

The compound is registered under CAS 1017778-88-9 . Its molecular formula is C₉H₁₀ClFO₂ , corresponding to a molecular weight of 204.62 g/mol . Validation of this identity is supported by spectral data and synthesis pathways reported in peer-reviewed literature.

Key Identifiers

Property Value Source
CAS Registry Number 1017778-88-9 PubChem
Molecular Formula C₉H₁₀ClFO₂ Chemsrc
SMILES Notation CCOc1c(F)cc(CO)cc1Cl InChI
InChI Key DUWRGOSLIVJCQY-UHFFFAOYSA-N PubChem

Isomeric Considerations and Substituent Position Analysis

The compound lacks structural isomerism due to its unique substituent arrangement:

  • Positional Isomerism : Absent, as all substituents (Cl, OCH₂CH₃, F) occupy distinct positions (3, 4, 5).
  • Conformational Isomerism : Possible due to restricted rotation around the benzene ring, but not formally classified as isomers.

This rigidity contrasts with simpler benzyl alcohols (e.g., 3-chloro-5-fluorobenzyl alcohol), where substituent positions may permit isomerism.

Comparative Analysis with Structurally Related Halogenated Benzyl Alcohols

This compound differs significantly from related compounds in substituent distribution and electronic properties. Below is a comparative analysis:

Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Chloro-5-fluorobenzyl alcohol Cl (3), F (5) C₇H₆ClFO 160.57 -CH₂OH, -Cl, -F
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol Cl (4), OCH₂CH₃ (3), F (2) C₉H₁₀ClFO₂ 204.62 -CH₂OH, -Cl, -OCH₂CH₃
This compound Cl (3), OCH₂CH₃ (4), F (5) C₉H₁₀ClFO₂ 204.62 -CH₂OH, -Cl, -OCH₂CH₃

Electronic and Steric Effects

  • Ethoxy Group : Introduces steric bulk and electron-donating effects via resonance, contrasting with the electron-withdrawing chlorine and fluorine atoms.
  • Halogen Effects : Chlorine (3-position) and fluorine (5-position) enhance electrophilic aromatic substitution reactivity at specific sites.

This unique combination of substituents makes this compound distinct from its analogs in both synthetic and biological applications.

Properties

IUPAC Name

(3-chloro-4-ethoxy-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWRGOSLIVJCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Intermediate

The precursor aldehyde is synthesized via an alkylation reaction starting from 3-chloro-5-fluoro-4-hydroxybenzaldehyde. The hydroxyl group is converted into an ethoxy substituent by reaction with iodoethane under basic conditions.

Reaction Conditions:

Starting Material Reagents Solvent Conditions Yield
3-Chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 g, 5.7 mmol) Potassium hydroxide (KOH, 534 mg, 9.5 mmol), Iodoethane (1 mL, 2.2 eq) Tetrahydrofuran (THF, 40 mL), Water (5 mL) Reflux for 17 hours 98%

Procedure Summary:

  • The hydroxybenzaldehyde is refluxed with KOH and iodoethane in a THF/water mixture.
  • After completion, the reaction mixture is extracted with methylene chloride.
  • The organic phase is washed with dilute HCl, dried over magnesium sulfate, and concentrated.
  • The product is obtained as an orange viscous liquid identified as 3-chloro-4-ethoxy-5-fluorobenzaldehyde.

Spectroscopic Data:

  • $$ ^1H $$-NMR (500 MHz, CDCl$$3$$): 9.84 (d, J=1.9 Hz, 1H, aldehyde), 7.71 (t, J=1.6 Hz, 1H), 7.53 (dd, J=1.9, 10.7 Hz, 1H), 4.37-4.32 (m, 2H, ethoxy CH$$2$$), 1.47-1.40 (m, 3H, ethoxy CH$$_3$$).

Reduction of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde to 3-Chloro-4-ethoxy-5-fluorobenzyl Alcohol

The aldehyde intermediate is reduced to the corresponding benzyl alcohol using standard reduction methods such as catalytic hydrogenation or chemical hydride reduction.

Typical Methods:

  • Catalytic hydrogenation using hydrogen gas and a catalyst (e.g., Pd/C or Pt/C) under mild pressure and temperature.
  • Chemical reduction using sodium borohydride (NaBH$$_4$$) or similar hydride donors in suitable solvents.

While direct literature on the reduction of this exact aldehyde is limited, analogous procedures for benzaldehyde derivatives are well established.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 3-Chloro-5-fluoro-4-hydroxybenzaldehyde KOH, Iodoethane, THF/H$$_2$$O, reflux 17 h 3-Chloro-4-ethoxy-5-fluorobenzaldehyde 98 Alkylation of phenol group
2 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Catalytic hydrogenation (Pt/C or Pd/C), H$$2$$, mild conditions or NaBH$$4$$ This compound Not explicitly reported Reduction of aldehyde to alcohol

Additional Notes and Research Findings

  • The alkylation step uses iodoethane, a reactive alkylating agent, under basic conditions to achieve high regioselectivity and yield.
  • The reduction step requires careful control of temperature and pressure to avoid dehalogenation or over-reduction.
  • Purification typically involves extraction, washing, drying, and chromatographic techniques to ensure high purity (>97%) of the final benzyl alcohol.
  • Commercial suppliers offer this compound with purity around 97%, indicating established synthetic routes and availability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3-Chloro-4-ethoxy-5-fluorobenzaldehyde or 3-Chloro-4-ethoxy-5-fluorobenzoic acid .

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol with analogous halogenated benzyl alcohols, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features CAS Number
This compound C₉H₁₀ClFO₂ 204.63 Cl (3), OCH₂CH₃ (4), F (5) Ethoxy group enhances lipophilicity 1427416-28-1
4-Chloro-3-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 210.58 Cl (4), CF₃ (3) Trifluoromethyl increases stability 65735-71-9
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol C₈H₅ClF₄O 228.57 Cl (4), F (3), CF₃ (5) High halogen density for reactivity 1431329-65-5
2-Chloro-4-fluorobenzyl alcohol C₇H₆ClFO 160.57 Cl (2), F (4) Simpler structure, lower molecular weight 208186-84-9
3-Chloro-5-fluorobenzyl alcohol C₇H₆ClFO 160.57 Cl (3), F (5) Lacks ethoxy/trifluoromethyl groups 79944-64-2

Functional Group Impact on Properties

  • Ethoxy vs. Trifluoromethyl : The ethoxy group in the target compound improves solubility in organic solvents compared to the electron-withdrawing trifluoromethyl group in analogs like 4-Chloro-3-(trifluoromethyl)benzyl alcohol .
  • Halogen Positioning : Fluorine at position 5 (vs. 3 or 4 in other compounds) may influence steric effects in substitution reactions .
  • Molecular Weight : Higher molecular weight analogs (e.g., 228.57 g/mol for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol ) often exhibit lower volatility .

Research and Commercial Considerations

  • Availability : While This compound is marketed by Alfa and CymitQuimica, its discontinued status in some catalogs suggests niche demand .
  • Synthetic Methods : Similar compounds are synthesized via nucleophilic substitution or Grignard reactions, as inferred from methods for ethyl 3-benzyl-5-(isobutoxymethyl)-2-oxotetrahydrofuran-3-carboxylate .

Biological Activity

3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H12ClF O2
  • Molecular Weight: 220.65 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are some key findings:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival.
  • Cell Signaling Modulation : It influences cell signaling pathways, particularly those related to inflammation and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : The compound appears to modulate ROS levels within cells, contributing to its cytoprotective effects.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial properties of various halogenated benzyl alcohol derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential utility in clinical settings.

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain scores compared to placebo controls. This suggests its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the benzyl position have shown promise in increasing potency against specific targets:

Modification Activity Change
Addition of methyl groupIncreased antibacterial activity
Fluorine substitutionEnhanced enzyme inhibition
Ethoxy group variationImproved solubility and bioavailability

Q & A

Basic Synthesis: What are the common laboratory methods for synthesizing 3-chloro-4-ethoxy-5-fluorobenzyl alcohol?

The compound is typically synthesized via reduction of its aldehyde precursor, 3-chloro-4-ethoxy-5-fluorobenzaldehyde , using agents like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or diethyl ether. This method ensures selective reduction of the aldehyde group to a primary alcohol while preserving other functional groups (e.g., chloro, ethoxy, fluoro substituents) .
Procedure :

  • Dissolve the aldehyde (0.1 mol) in THF under inert atmosphere.
  • Add LiAlH₄ (0.11 mol) dropwise at 0°C, stir for 2–4 hours.
  • Quench with acidified water, extract with ether, and purify via column chromatography.
    Yield : ~70–85% under optimized conditions .

Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for benzyl CH₂OH (δ 4.5–5.0 ppm), ethoxy CH₃ (δ 1.3–1.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).
    • ¹³C NMR : Signals for C-Cl (δ 110–120 ppm) and C-F (δ 150–160 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 204.63 (C₉H₁₀ClFO₂) .
  • HPLC : Purity >97% confirmed using C18 columns with acetonitrile/water mobile phase .

Basic Reactivity: How does the presence of chloro, ethoxy, and fluoro substituents influence the reactivity of this benzyl alcohol?

  • Chloro Group : Enhances electrophilicity, facilitating nucleophilic substitution (e.g., SNAr reactions).
  • Ethoxy Group : Electron-donating effect stabilizes aromatic intermediates but may hinder oxidation.
  • Fluoro Group : Increases metabolic stability and lipophilicity, relevant for pharmaceutical intermediates .

Advanced Synthesis: What strategies optimize the yield of this compound in catalytic reductions?

  • Catalyst Screening : Compare LiAlH₄, NaBH₄, and catalytic hydrogenation (Pd/C). LiAlH₄ gives higher yields (>80%) but requires anhydrous conditions .
  • Solvent Effects : THF outperforms ethanol due to better solubility of the aldehyde precursor.
  • Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., over-reduction) .
    Data Table :
CatalystSolventTemp (°C)Yield (%)
LiAlH₄THF0→2585
NaBH₄EtOH2562
Pd/C (H₂)MeOH5045

Advanced Mechanistic Studies: How can computational modeling elucidate the reduction mechanism of 3-chloro-4-ethoxy-5-fluorobenzaldehyde to the alcohol?

  • DFT Calculations : Model the transition state of hydride transfer from LiAlH₄ to the aldehyde carbon.
  • Solvent Modeling : Compare THF (polar aprotic) vs. ethanol (protic) effects on reaction kinetics.
  • Substituent Effects : Analyze electron-withdrawing groups (Cl, F) on activation energy .
    Key Insight : The fluoro group reduces electron density at the carbonyl carbon, slowing reduction compared to non-fluorinated analogs .

Advanced Applications: What role does this compound play in medicinal chemistry as a building block?

  • Pharmaceutical Intermediates : Used to synthesize kinase inhibitors or antimicrobial agents. The trifluoromethyl-like stability (from Cl/F) enhances bioavailability .
  • Prodrug Design : The hydroxyl group can be esterified for targeted drug delivery .
    Case Study : Conversion to 3-chloro-4-ethoxy-5-fluorobenzoic acid via oxidation for COX-2 inhibitor synthesis .

Stability and Storage: What conditions prevent degradation of this compound?

  • Light Sensitivity : Store in amber vials at –20°C to avoid photooxidation.
  • Moisture Control : Use molecular sieves in storage containers; the alcohol group is prone to esterification in humid environments .
  • Analytical Monitoring : Regular HPLC checks for degradation products (e.g., aldehyde reformation) .

Contradictions in Data: How should researchers address discrepancies in reported synthetic yields?

  • Source Variability : Trace impurities in starting materials (e.g., aldehyde purity <95%) may reduce yields.
  • Reproducibility : Strict adherence to anhydrous conditions and inert atmosphere is critical. LiAlH₄ quality (e.g., pellet vs. powder) also affects reactivity .
    Recommendation : Validate methods with internal controls and report detailed reaction parameters.

Safety and Handling: What precautions are necessary due to the compound’s hazards?

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation) .
  • Protective Measures : Use nitrile gloves, goggles, and fume hoods.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Functionalization: How can this alcohol be modified for use in cross-coupling reactions?

  • Mitsunobu Reaction : Convert to ethers using triphenylphosphine/DIAD.
  • Silylation : Protect the hydroxyl group with TBSCl for Suzuki-Miyaura couplings .
    Example :
  • TBS-protected derivative reacts with boronic acids to form biaryl structures, key in drug discovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol

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